4-(2-amino-5-methylphenoxy)-N-methylpyridine-2-carboxamide
Overview
Description
The compound “4-(2-amino-5-methylphenoxy)-N-methylpyridine-2-carboxamide” is a complex organic molecule. It contains an amine group (-NH2), a methyl group (-CH3), a phenoxy group (a benzene ring connected to oxygen), a pyridine ring, and a carboxamide group (a carbonyl group (C=O) attached to an amine). These functional groups suggest that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The compound contains several functional groups (amine, phenoxy, pyridine, carboxamide) that could potentially react under certain conditions. For example, the amine group might participate in acid-base reactions, while the carboxamide group could be involved in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could be relevant include its polarity, solubility, stability, and reactivity. These properties could be predicted using computational chemistry methods or determined experimentally .Scientific Research Applications
Pharmacological and Biological Activities
Chlorogenic Acid (CGA) :
- CGA is a naturally occurring compound found in green coffee extracts and tea.
- It exhibits a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and central nervous system stimulation.
- CGA can modulate lipid and glucose metabolism, potentially helping to treat disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Phenylpiracetam and its Methyl Derivative :
- These compounds are structural analogs of piracetam and have been studied as central nervous system agents that can facilitate memory processes and attenuate impairment of cognitive functions caused by various factors.
- The review emphasizes the importance of stereochemistry in determining the biological properties of these compounds (Veinberg et al., 2015).
Aminopyridines :
- Aminopyridines are heterocyclic compounds known for their varied pharmacological activities.
- The study highlights recent advances in synthesizing aminopyridine derivatives, their complexation with metals, and their diverse biological activities (Orie et al., 2021).
AICAr (5-Aminoimidazole-4-carboxamide ribonucleoside) :
- AICAr is commonly used as an AMPK activator and has been a focal point of studies on the physiological regulation of metabolism and in cancer pathogenesis.
- The review addresses the AMPK-dependent and AMPK-independent effects of AICAr, indicating its multifaceted role in metabolism, hypoxia, exercise, nucleotide synthesis, and cancer (Visnjic et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura coupling reactions, which are key processes in the synthesis of many organic compounds .
Result of Action
Compounds with similar structures have been used in the synthesis of many organic compounds, suggesting that they may play a role in facilitating chemical reactions .
Properties
IUPAC Name |
4-(2-amino-5-methylphenoxy)-N-methylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-3-4-11(15)13(7-9)19-10-5-6-17-12(8-10)14(18)16-2/h3-8H,15H2,1-2H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKSOMWLZHHXDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC(=NC=C2)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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